2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride
CAS No.: 1337881-96-5
Cat. No.: VC0166925
Molecular Formula: C8H21Cl2N3O
Molecular Weight: 246.176
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1337881-96-5 |
---|---|
Molecular Formula | C8H21Cl2N3O |
Molecular Weight | 246.176 |
IUPAC Name | N-(2-aminoethyl)-2-[methyl(propan-2-yl)amino]acetamide;dihydrochloride |
Standard InChI | InChI=1S/C8H19N3O.2ClH/c1-7(2)11(3)6-8(12)10-5-4-9;;/h7H,4-6,9H2,1-3H3,(H,10,12);2*1H |
Standard InChI Key | YRVUXSJCGFYHJJ-UHFFFAOYSA-N |
SMILES | CC(C)N(C)CC(=O)NCCN.Cl.Cl |
Introduction
Chemical Properties and Structure
Molecular Structure
2-(N-isopropyl-N-Methylamino)-N-(2-Aminoethyl)acetamide dihydrochloride possesses a well-defined structure characterized by specific functional groups arranged around a central acetamide core. The compound features a tertiary amine with isopropyl and methyl substituents, an amide linkage, and a primary amine terminated ethyl chain. In its dihydrochloride form, the molecule exists as a salt with protonated nitrogen atoms, which significantly influences its chemical behavior and physical properties . The SMILES notation for this compound (CC(C)N(C)CC(=O)NCCN.[H]Cl.[H]Cl) provides a linear representation of its structure, showing the connectivity between atoms and the presence of two hydrochloride counterions.
Chemical Identifiers and Properties
The compound is uniquely identified through various chemical classification systems that facilitate its recognition in chemical databases and literature. These identifiers, along with key chemical properties, are summarized in Table 1.
Table 1: Chemical Identifiers and Properties of 2-(N-isopropyl-N-Methylamino)-N-(2-Aminoethyl)acetamide Dihydrochloride
Property | Value |
---|---|
IUPAC Name | N-(2-aminoethyl)-2-(isopropyl(methyl)amino)acetamide dihydrochloride |
CAS Number | 1337881-96-5 |
Free Base CAS Number | 1247781-17-4 |
Molecular Formula | C8H21Cl2N3O |
Free Base Formula | C8H19N3O |
Molecular Weight | 246.18 g/mol |
Free Base Weight | 173.26 g/mol |
MDL Number | MFCD22380369 |
Free Base MDL Number | MFCD14597323 |
SMILES Notation | CC(C)N(C)CC(=O)NCCN.[H]Cl.[H]Cl |
Typical Purity | 95% |
The compound contains multiple functional groups that define its chemical reactivity and behavior. The tertiary amine (N-isopropyl-N-methylamino group) can act as a nucleophile in various reactions, while the amide linkage provides stability to the molecule. The primary amine on the ethyl chain offers an additional reactive site for further chemical modifications . In its dihydrochloride form, the nitrogen atoms are protonated, which reduces their nucleophilicity but enhances water solubility.
Physical Properties
Physical State and Appearance
2-(N-isopropyl-N-Methylamino)-N-(2-Aminoethyl)acetamide dihydrochloride typically exists as a crystalline solid at room temperature. The compound generally appears as a white to off-white powder, which is characteristic of many organic amine hydrochloride salts. The crystalline nature of this compound contributes to its stability during storage and handling, which is an important consideration for its use in both research and industrial applications. Unlike its free base form, which may be hygroscopic and less stable, the dihydrochloride salt demonstrates improved stability against atmospheric conditions, including exposure to air and moisture, making it more suitable for long-term storage and practical applications in various chemical processes.
Solubility and Solution Properties
The dihydrochloride salt form significantly enhances the water solubility of 2-(N-isopropyl-N-Methylamino)-N-(2-Aminoethyl)acetamide compared to its free base form. This increased solubility in aqueous media is a direct result of the protonation of the nitrogen atoms, which introduces positive charges that favorably interact with water molecules. The compound also demonstrates moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). In contrast, its solubility in non-polar solvents like hexane and toluene is typically low. The pH of aqueous solutions of this compound tends to be slightly acidic due to the hydrochloride counterions, which can influence its reactivity and behavior in solution-phase reactions and biological systems.
Synthesis Methods
General Synthetic Approaches
Applications and Research Findings
Building Block in Organic Synthesis
2-(N-isopropyl-N-Methylamino)-N-(2-Aminoethyl)acetamide dihydrochloride serves as a valuable building block in organic synthesis due to its multiple functional groups that can participate in various chemical transformations. The compound's primary amine group can engage in nucleophilic substitution reactions, reductive aminations, and other amine-specific chemistries. The tertiary amine, while less reactive due to steric hindrance, can still participate in certain reactions or serve as a directing group. The amide linkage provides structural rigidity and can be modified through various transformations including reduction or hydrolysis under appropriate conditions. These diverse reactive sites make the compound particularly useful in the synthesis of more complex molecules, including potential drug candidates and specialized research chemicals.
Research Opportunities
The unique structural features of 2-(N-isopropyl-N-Methylamino)-N-(2-Aminoethyl)acetamide dihydrochloride present numerous opportunities for further research and development. Potential areas of investigation include exploring its ability to act as a ligand for metal coordination, assessing its biological activities across various screening platforms, and utilizing it as a template for the development of structure-activity relationship studies. Additionally, the compound could be incorporated into more complex molecular architectures, such as dendrimers or polymeric systems, leveraging its functionality for specialized applications in materials science. The development of novel synthetic routes to access this compound more efficiently, with higher yields and purity, also represents an important area for continued research and optimization.
Analytical Characterization
Spectroscopic Analysis
The structural characterization of 2-(N-isopropyl-N-Methylamino)-N-(2-Aminoethyl)acetamide dihydrochloride can be accomplished using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon environments within the molecule. In the ¹H NMR spectrum, characteristic signals would be expected for the isopropyl methyl groups (doublet), the N-methyl group (singlet), the methylene protons adjacent to the amide and amine groups, and the amide NH proton. Infrared (IR) spectroscopy would reveal distinctive absorption bands for the amide C=O stretching (typically around 1650-1690 cm⁻¹), NH stretching vibrations, and C-H stretching modes. Mass spectrometry can confirm the molecular weight and provide fragmentation patterns that further support the structural assignment. These complementary spectroscopic techniques collectively provide a comprehensive characterization of the compound's structure.
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